methyl 4-[1-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-methoxy-3-oxopropyl]benzoate
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Overview
Description
Methyl 4-[1-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-methoxy-3-oxopropyl]benzoate is a complex organic compound with a fascinating structure. Let’s break it down:
Methyl Ester: The compound contains a methyl ester group (methyl benzoate), which contributes to its lipophilic properties.
Pyran Ring: The central pyran ring is a six-membered heterocyclic ring with an oxygen atom. It imparts rigidity and stability to the molecule.
Difluorophenyl Group: The presence of a difluorophenyl group adds aromaticity and influences the compound’s reactivity.
Preparation Methods
Industrial Production:: Industrial-scale production methods are proprietary and closely guarded by manufacturers. researchers typically explore modifications of existing synthetic pathways to optimize yield and efficiency.
Chemical Reactions Analysis
Reactivity::
Oxidation: The pyran ring and phenyl groups may undergo oxidation reactions.
Reduction: Reduction of the carbonyl group (oxo group) could yield corresponding alcohols.
Substitution: The sulfanyl group may participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., alkoxides, amines) under appropriate conditions.
Major Products:: The specific products depend on reaction conditions and substituents. Potential products include alcohols, ketones, and substituted benzoates.
Scientific Research Applications
Chemistry::
Drug Design: Researchers explore modifications of this scaffold for drug development.
Catalysis: The compound’s functional groups may serve as catalysts.
Antiviral Properties: Similar indole derivatives exhibit antiviral activity.
Anti-Inflammatory Effects: Indole compounds often possess anti-inflammatory properties.
Enzyme Inhibition: The compound may inhibit specific enzymes.
Fine Chemicals: Used as intermediates in pharmaceutical and agrochemical industries.
Mechanism of Action
The exact mechanism remains elusive, but potential targets include cellular receptors, enzymes, or signaling pathways. Further research is needed to unravel its precise mode of action.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, exploring related indole derivatives could highlight its uniqueness.
Properties
Molecular Formula |
C24H20F2O7S |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
methyl 4-[1-[6-[(2,4-difluorophenyl)sulfanylmethyl]-3-hydroxy-4-oxopyran-2-yl]-3-methoxy-3-oxopropyl]benzoate |
InChI |
InChI=1S/C24H20F2O7S/c1-31-21(28)11-17(13-3-5-14(6-4-13)24(30)32-2)23-22(29)19(27)10-16(33-23)12-34-20-8-7-15(25)9-18(20)26/h3-10,17,29H,11-12H2,1-2H3 |
InChI Key |
ROVPZEPJTDZXEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)C(=O)OC)C2=C(C(=O)C=C(O2)CSC3=C(C=C(C=C3)F)F)O |
Origin of Product |
United States |
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